![molecular formula C16H15N3O3S B11276725 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11276725.png)
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a cyanophenyl group, an oxoethoxy linkage, and a thiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
Cyanoacetylation of Amines: The initial step involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives.
Amide Formation: The cyanoacetamide derivative is then subjected to amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or thiophen-2-ylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of biologically active molecules, particularly those with potential anticancer or antimicrobial properties.
Materials Science: It can be utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-nitrophenyl)acetamide: This compound shares the cyanoacetamide core and can undergo similar reactions.
Thiophene Derivatives: Compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have similar thiophene-based structures and applications.
Uniqueness
2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of a cyanophenyl group and a thiophen-2-ylmethyl substituent, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[2-(4-cyanoanilino)-2-oxoethoxy]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c17-8-12-3-5-13(6-4-12)19-16(21)11-22-10-15(20)18-9-14-2-1-7-23-14/h1-7H,9-11H2,(H,18,20)(H,19,21) |
InChI Key |
OJIYRQZMVVHPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


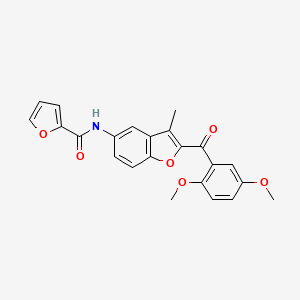
![1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B11276648.png)
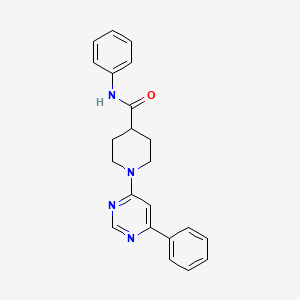
![8-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one](/img/structure/B11276657.png)
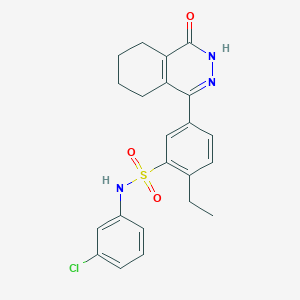
![N-Benzhydryl-2-(3,8,8-trimethyl-8,9-dihydro-6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide](/img/structure/B11276669.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11276676.png)
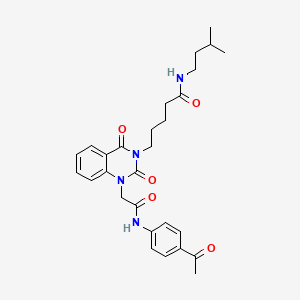
![N-(2,3-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11276693.png)
![Ethyl 7-(3-chloro-2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11276700.png)
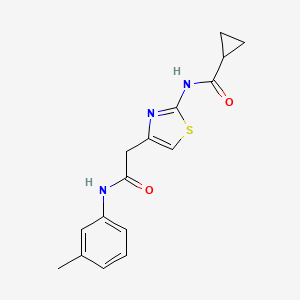
![N-(4-chlorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11276733.png)
![1-(3-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea](/img/structure/B11276734.png)
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B11276736.png)
